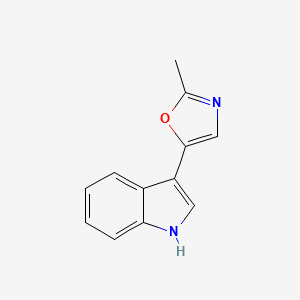

Pimprinine

Description

This compound has been reported in Streptomyces griseocarneus with data available.

structure

Properties

IUPAC Name |

5-(1H-indol-3-yl)-2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-13-7-12(15-8)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJPGCHCOHYLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159782 | |

| Record name | Pimprinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13640-26-1 | |

| Record name | Pimprinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimprinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pimprinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMPRININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRW4NIT4W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pimprinine: A Technical Guide to its Discovery, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimprinine, an indole alkaloid first isolated from Streptomyces pimprina, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows. The information presented herein is intended to facilitate further research and development of this compound and its derivatives as potential therapeutic agents.

Discovery and Biological Significance

This compound was first discovered in 1963 as a metabolite isolated from the culture filtrates of the bacterium Streptomyces pimprina. It belongs to the family of 5-(3'-indolyl)oxazole alkaloids and has since been found to be produced by various species of Streptomyces. This compound and its analogues exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. These activities include potent antifungal, antiviral, and antitumor properties. Furthermore, this compound has been shown to inhibit monoamine oxidase and platelet aggregation, suggesting its potential in neurological and cardiovascular applications. The diverse bioactivities of this compound have spurred further investigation into its derivatives, with numerous synthetic analogues being developed to enhance its therapeutic potential.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, characterization, and formulation in preclinical and clinical studies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O | PubChem |

| Molecular Weight | 198.22 g/mol | PubChem |

| IUPAC Name | 5-(1H-indol-3-yl)-2-methyl-1,3-oxazole | PubChem |

| CAS Number | 13640-26-1 | PubChem |

| Appearance | Solid | Cayman Chemical |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | Cayman Chemical |

Isolation of this compound from Streptomyces sp. NEAU-C99

The following protocol details the fermentation, extraction, and isolation of this compound and its derivatives from Streptomyces sp. NEAU-C99.

Fermentation

-

Seed Culture Preparation:

-

Inoculate Streptomyces sp. NEAU-C99 into 250 mL baffled Erlenmeyer flasks containing 50 mL of sterile seed medium (Tryptone Soy Broth, 30 g/L).

-

Cultivate for 2 days at 30°C on a rotary shaker at 200 rpm.

-

-

Production Culture:

-

Transfer 12.5 mL aliquots of the seed culture into 1,000 mL baffled Erlenmeyer flasks, each containing 250 mL of production medium.

-

The production medium consists of: 2% soluble starch (w/v), 2% tryptone (w/v), 1% glycerol (w/v), 0.05% NaCl (w/v), 0.05% K₂HPO₄·3H₂O (w/v), 0.05% MgSO₄·7H₂O (w/v), 0.05% FeSO₄·7H₂O (w/v), and 0.1% KNO₃ (w/v).

-

Incubate the production cultures on a rotary shaker at 200 rpm at 30°C for one week.

-

Extraction

-

Harvest the fermentation broth (total volume of 25 L) and centrifuge at 4,000 rpm for 20 minutes to separate the supernatant from the mycelia.

-

Extract the supernatant three times with an equal volume of ethyl acetate (EtOAc).

-

Pool the EtOAc extracts and evaporate in vacuo to yield a crude extract.

Isolation and Purification

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a stepwise gradient of petroleum ether/EtOAc (from 1:0 to 0:1, v/v).

-

Collect the fractions and analyze by thin-layer chromatography (TLC).

-

Subject the this compound-containing fractions to further purification using semipreparative High-Performance Liquid Chromatography (HPLC).

-

An exemplary HPLC method utilizes a gradient of acetonitrile (CH₃CN) in water to yield pure this compound and its analogues.

Biological Activity of this compound and its Derivatives

This compound and its derivatives have demonstrated significant activity against a range of pathogens. The following tables summarize the in vitro antifungal and antiviral activities.

Antifungal Activity

| Compound | Fungal Species | EC₅₀ (µg/mL) | Source |

| This compound Derivative 4a | Botrytis cinerea | 0.3613 | Molecules, 2021 |

| This compound Derivative 5a | Botrytis cinerea | 1.1283 | Molecules, 2021 |

| This compound Derivative 3o | Alternaria solani | 6.2255 | Pest Management Science, 2023 |

| This compound Derivative 3o | Rhizoctonia solani | 0.6969 | Pest Management Science, 2023 |

Antiviral Activity against Enterovirus 71 (EV71)

| Compound | EC₅₀ (µM) | Selectivity Index (SI) | Source |

| This compound | 89 | 16 | Virology Journal, 2014 |

| Pimprinethine | 35 | 24 | Virology Journal, 2014 |

| WS-30581 A | 16 | 23 | Virology Journal, 2014 |

| WS-30581 B | 11 | 21 | Virology Journal, 2014 |

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound in Streptomyces has been elucidated through a combination of genome mining, gene knockout, heterologous expression, and in vitro enzymatic assays. The core biosynthetic gene cluster, designated pimABC, is responsible for the formation of the this compound scaffold.

Pimprinine Production in Streptomyces Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimprinine, an indole alkaloid first isolated from Streptomyces pimprina, has garnered significant interest within the scientific community due to its diverse and promising biological activities.[1][2] This compound and its derivatives have demonstrated a range of pharmacological effects, including antifungal, antitumor, and anti-plant-viral properties.[1][2] As the search for novel therapeutic agents continues, understanding the microbial production of this compound is crucial for harnessing its full potential. This technical guide provides a comprehensive overview of the Streptomyces species known to produce this compound, detailing available quantitative data, experimental protocols for its production and isolation, and insights into its biosynthetic pathway.

This compound-Producing Streptomyces Species

Several species of the genus Streptomyces have been identified as producers of this compound and its related alkaloids. The primary species include:

-

Streptomyces pimprina : This is the original and eponymous source from which this compound was first isolated.[1][2]

-

Streptomyces sp. NEAU-C99 : A soil-derived actinomycete that has been shown to produce a variety of both new and previously identified this compound alkaloids.[1][3] This strain is a significant subject of recent research into this compound derivatives.

-

Streptomyces netropsis NZY3 : A rhizosphere-derived strain whose study has been instrumental in elucidating the biosynthetic pathway of this compound.

While other Streptomyces species are prolific producers of a vast array of secondary metabolites, these three are the most prominently cited in the literature concerning this compound production.

Quantitative Data on this compound Production

The available quantitative data on this compound production is primarily focused on the total crude extract yields rather than the specific yield of pure this compound. The following table summarizes the reported data from the fermentation of Streptomyces sp. NEAU-C99.

| Streptomyces Species | Fermentation Volume (L) | Crude Extract Yield (g) | Yield per Liter (g/L) | Reference |

| Streptomyces sp. NEAU-C99 | 25 | 10.0 (from supernatant) | 0.4 | [1] |

Note: The yield of pure this compound and its derivatives from the crude extract is not explicitly quantified in the available literature. Further studies are required to determine the precise production titers of individual this compound-related compounds.

Experimental Protocols

This section provides detailed methodologies for the fermentation, extraction, and isolation of this compound and its derivatives from Streptomyces species, primarily based on the protocols established for Streptomyces sp. NEAU-C99.[1]

Fermentation Protocol

A multi-stage fermentation process is employed to cultivate the Streptomyces species and induce the production of this compound.

a. Culture Media:

-

ISP3 Agar (for initial growth): Oatmeal (20 g/L), KNO₃ (0.2 g/L), MgSO₄·7H₂O (0.2 g/L), K₂HPO₄·3H₂O (0.5 g/L), Agar (20 g/L), pH 7.2.

-

Seed Medium (for inoculum preparation): Tryptone Soy Broth (30 g/L).

-

Production Medium: Soluble starch (2% w/v), Tryptone (2% w/v), Glycerol (1% w/v), NaCl (0.05% w/v), K₂HPO₄·3H₂O (0.05% w/v), MgSO₄·7H₂O (0.05% w/v), FeSO₄·7H₂O (0.05% w/v), KNO₃ (0.1% w/v).

b. Fermentation Steps:

-

Initial Culture: Streak the Streptomyces strain on ISP3 agar plates and incubate at 28°C for 7 days.

-

Seed Culture: Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of sterile seed medium with the agar culture. Incubate at 30°C for 2 days on a rotary shaker at 200 rpm.

-

Production Culture: Transfer aliquots (12.5 mL) of the seed culture into 1,000 mL baffled Erlenmeyer flasks, each containing 250 mL of production medium.

-

Incubation: Incubate the production cultures at 30°C for 7 days on a rotary shaker at 200 rpm.

Extraction and Isolation Protocol

Following fermentation, a systematic extraction and chromatographic process is used to isolate this compound and its derivatives.

a. Extraction:

-

Centrifugation: Centrifuge the fermentation broth (e.g., 25 L) at 4,000 rpm for 20 minutes to separate the supernatant and mycelia.

-

Supernatant Extraction: Extract the supernatant three times with an equal volume of ethyl acetate (EtOAc).

-

Mycelia Extraction: Extract the mycelia three times with methanol (MeOH).

-

Concentration: Concentrate the EtOAc and MeOH extracts in vacuo to yield oily crude extracts.

b. Isolation:

-

Silica Gel Column Chromatography: Subject the combined crude extract to silica gel column chromatography.

-

Elution Gradient: Elute the column with a stepwise gradient of petroleum ether and ethyl acetate.

-

Fraction Collection: Collect the fractions based on the elution profile.

-

Further Purification: Purify the fractions containing this compound derivatives using semi-preparative High-Performance Liquid Chromatography (HPLC).

Analytical Quantification Protocol (General HPLC Method)

A general Reverse-Phase HPLC (RP-HPLC) method can be adapted for the quantification of this compound.

a. Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

b. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: this compound and its derivatives exhibit UV absorbance, with detection wavelengths typically set around 220-330 nm.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Injection Volume: 10-20 µL.

c. Quantification:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Prepare the fermentation extract samples by dissolving a known amount in a suitable solvent and filtering. Inject the sample into the HPLC system.

-

Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biosynthetic Pathway and Regulation

Research on Streptomyces netropsis NZY3 has provided initial insights into the enzymatic steps involved in this compound biosynthesis. The pathway involves a series of key enzymes that convert primary metabolites into the final this compound structure.

The regulation of this compound biosynthesis is likely governed by a complex network of transcriptional regulators, a common feature in Streptomyces secondary metabolism. These regulatory networks often involve pathway-specific regulators located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals. While specific regulators for the this compound cluster have not been fully elucidated, general principles of Streptomyces antibiotic regulatory proteins (SARPs) and other transcriptional factor families are expected to apply.[4][5][6][7]

Visualizations

Experimental Workflow for this compound Production and Isolation

Caption: Workflow for this compound production, from fermentation to isolation and analysis.

Proposed Biosynthetic Pathway of this compound

Caption: Key enzymatic steps in the proposed this compound biosynthetic pathway.

References

- 1. Dimeric this compound Alkaloids From Soil-Derived Streptomyces sp. NEAU-C99 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel this compound and Streptochlorin Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hierarchical Control on Polyene Macrolide Biosynthesis: PimR Modulates Pimaricin Production via the PAS-LuxR Transcriptional Activator PimM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional regulators of secondary metabolite biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pimprinine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimprinine, a naturally occurring indole alkaloid first isolated from Streptomyces pimprina, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its synthesis, isolation, and biological evaluation are presented, alongside a thorough analysis of its spectroscopic characteristics. This document aims to serve as a core resource for researchers engaged in the study and potential therapeutic development of this compound and its analogues.

Chemical Structure and Identification

This compound is chemically identified as 3-(2-methyl-1,3-oxazol-5-yl)-1H-indole. Its structure features a core indole ring substituted at the 3-position with a 2-methyloxazole moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-(2-methyl-1,3-oxazol-5-yl)-1H-indole |

| CAS Number | 13640-26-1 |

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.22 g/mol |

| Canonical SMILES | CC1=NC=C(O1)C2=CNC3=CC=CC=C32 |

| InChI | InChI=1S/C12H10N2O/c1-8-13-7-12(15-8)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3 |

| InChIKey | WZJPGCHCOHYLMB-UHFFFAOYSA-N |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and for formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | 149.0–150.5 °C | A specific melting point for a closely related derivative is reported; this compound's melting point is expected to be in a similar range. Further experimental verification is recommended. |

| Boiling Point | Not reported | |

| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. Poor water solubility. | [1] |

| pKa | Not reported | |

| logP (calculated) | 2.5 |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound and its derivatives, confirming the molecular formula C₁₂H₁₀N₂O.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the this compound molecule. Characteristic absorption bands for the N-H stretch of the indole ring, C=N and C=C stretching of the aromatic systems, and C-O stretching of the oxazole ring are expected.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery.

Table 3: Summary of Biological Activities of this compound

| Activity | Description | Quantitative Data |

| Monoamine Oxidase (MAO) Inhibition | This compound is a potent inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. | IC₅₀ = 48 µM for inhibition of serotonin deamination by MAO.[1] |

| Anticonvulsant Activity | Demonstrates significant anticonvulsant effects in animal models. | Increases the minimum and maximum electroshock seizure thresholds in mice at a dose of 80 mg/kg.[1] |

| Antiplatelet Activity | Inhibits the aggregation of platelets induced by various agonists. | IC₅₀ = 3 µg/mL (vs. arachidonic acid) and 25 µg/mL (vs. collagen) for inhibition of rabbit platelet aggregation. IC₅₀ = 6 µg/mL for inhibition of thromboxane A₂ synthesis.[1] |

| Antimicrobial Activity | Exhibits inhibitory activity against a range of microorganisms. | MICs: M. tuberculosis (25 µg/mL), P. varioti (1 µg/mL), C. albicans (1.5 µg/mL), and S. lutea (2.5 µg/mL).[1] |

| Antiviral Activity | Shows activity against plant viruses, such as tobacco mosaic virus (TMV). | [3] |

| Antifungal Activity | Effective against various phytopathogenic fungi. | [4] |

Signaling Pathways and Logical Relationships

The diverse biological activities of this compound suggest its interaction with multiple cellular pathways. For instance, its MAO inhibitory activity directly impacts serotonergic signaling. Its antiplatelet effects are mediated through the inhibition of thromboxane A₂ synthesis, a key pathway in platelet aggregation. The antifungal mechanism of action for this compound derivatives has been suggested to involve the inhibition of leucyl-tRNA synthetase.[4]

Experimental Protocols

Synthesis of this compound

A general and efficient one-pot synthesis for 5-(3'-indolyl)oxazoles, including this compound, has been developed.[2][5]

Protocol:

-

Acylation of Indole: To a solution of indole in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., SnCl₄) followed by the dropwise addition of acetyl chloride at 0-5 °C. The reaction is stirred at room temperature until completion.

-

One-Pot Oxazole Formation: The resulting 3-acetylindole is then subjected to an iodination/Kornblum oxidation sequence using iodine in DMSO to generate the indole α-keto aldehyde intermediate in situ.

-

Cyclization: An appropriate amino acid (e.g., alanine for this compound synthesis) is then added to the reaction mixture, which undergoes a cascade of condensation, decarboxylation, annulation, and oxidation to yield the final 5-(3'-indolyl)oxazole product.

-

Purification: The crude product is purified by column chromatography on silica gel.

Isolation from Streptomyces sp.

This compound can be isolated from the fermentation broth of Streptomyces species.[6][7]

Protocol:

-

Fermentation: Streptomyces sp. is cultured in a suitable seed medium followed by a production medium for several days.

-

Extraction: The fermentation broth is centrifuged, and the supernatant is extracted multiple times with an organic solvent such as ethyl acetate.

-

Concentration: The organic extracts are combined and evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and preparative HPLC, to isolate pure this compound.

Anticonvulsant Activity Assay (Maximal Electroshock Seizure - MES Test in Mice)

This in vivo assay is a standard model for screening potential anticonvulsant drugs.[8][9]

Protocol:

-

Animal Model: Male Swiss albino mice are used.

-

Drug Administration: this compound, dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) at a dose of 80 mg/kg. A control group receives the vehicle only.

-

Induction of Seizures: After a specific pre-treatment time, a maximal electrical stimulus is delivered via corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The duration of the seizure is also recorded.

-

Analysis: The ability of this compound to abolish or reduce the duration of the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

Antiplatelet Activity Assay (In Vitro Platelet Aggregation)

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.[10][11]

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy donors is centrifuged at a low speed to obtain PRP.

-

Drug Incubation: PRP is incubated with different concentrations of this compound or a vehicle control for a specified time at 37 °C.

-

Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid or collagen.

-

Measurement: Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP suspension as platelets aggregate.

-

Analysis: The percentage inhibition of platelet aggregation by this compound is calculated by comparing the aggregation in the presence of the compound to that of the control. The IC₅₀ value is then determined.

Antifungal Activity Assay (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[3][12]

Protocol:

-

Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

-

Drug Dilution: A serial dilution of this compound is prepared in a microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature for a specified period.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Conclusion

This compound is a fascinating natural product with a rich chemical profile and a wide array of biological activities. Its potential as a lead compound for the development of new therapeutics in areas such as neurology, hematology, and infectious diseases is significant. This technical guide provides a foundational body of knowledge to aid researchers in their exploration of this promising molecule. Further studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and optimize its structure for enhanced therapeutic efficacy.

References

- 1. Diversity-oriented synthesis and antifungal activities of novel this compound derivative bearing a 1,3,4-oxadiazole-5-thioether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and fungicidal activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel this compound and Streptochlorin Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dimeric this compound Alkaloids From Soil-Derived Streptomyces sp. NEAU-C99 [frontiersin.org]

- 7. Dimeric this compound Alkaloids From Soil-Derived Streptomyces sp. NEAU-C99 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticonvulsant Activity of trans-Anethole in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Assessment of Antiplatelet and Antithrombotic Activity of 4-Amino-Substituted 5-Oxoproline Amides and Peptides [mdpi.com]

- 11. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Pimprinine's Mechanism of Action as a Monoamine Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimprinine, a naturally occurring alkaloid, has been identified as an inhibitor of monoamine oxidase (MAO), a key enzyme in the catabolism of neurotransmitters. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as a MAO inhibitor. While early research established its inhibitory potential, detailed characterization, particularly regarding its selectivity for MAO-A versus MAO-B and the nature of its inhibition, remains an area for further investigation. This document summarizes the available quantitative data, outlines a probable experimental protocol for assessing its inhibitory activity, and presents visual representations of the MAO inhibition pathway and a generalized experimental workflow.

Introduction to Monoamine Oxidase and this compound

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are primarily used as antidepressants.[2] MAO-B is more active towards phenylethylamine and dopamine, and its inhibitors are employed in the management of Parkinson's disease.[2]

This compound is an alkaloid that has been isolated from Streptomyces species.[3] Initial studies in the 1970s identified it as a potent inhibitor of monoamine oxidase.[3]

Quantitative Data on this compound's MAO Inhibitory Activity

The available quantitative data on this compound's MAO inhibitory activity is limited. The primary reported value is an IC50 for the inhibition of serotonin deamination, which is a key function of MAO-A.

Table 1: Summary of this compound's In Vitro MAO-A Inhibitory Activity

| Compound | Target | Substrate | IC50 (μM) | Source |

| This compound | Monoamine Oxidase | Serotonin | 48 | Commercial Supplier Data |

Note: The lack of data on MAO-B inhibition and kinetic parameters such as Kᵢ highlights a significant gap in the current knowledge of this compound's pharmacological profile. Further research is required to determine its selectivity and the precise nature of its interaction with both MAO isoforms.

Proposed Experimental Protocol for In Vitro MAO Inhibition Assay

The following is a detailed, generalized protocol for determining the MAO-A inhibitory activity of this compound using a spectrophotometric method with kynuramine as the substrate. This protocol is based on established methodologies for MAO assays.[4][5]

3.1. Materials and Reagents

-

Recombinant human MAO-A (or mitochondrial fraction from a suitable tissue source)

-

This compound

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Microplate reader capable of measuring absorbance at 316 nm

-

96-well UV-transparent microplates

3.2. Preparation of Solutions

-

Enzyme Solution: Prepare a working solution of MAO-A in potassium phosphate buffer to a final concentration that yields a linear reaction rate for at least 15 minutes.

-

Substrate Solution: Prepare a stock solution of kynuramine dihydrobromide in water. Dilute to the desired final concentration in potassium phosphate buffer just before use.

-

Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Make serial dilutions in potassium phosphate buffer to achieve a range of final concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

3.3. Assay Procedure

-

Assay Setup: To each well of a 96-well microplate, add:

-

Potassium phosphate buffer

-

This compound solution at various concentrations (or vehicle control)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Enzyme Addition: Add the MAO-A enzyme solution to each well.

-

Reaction Initiation: Initiate the reaction by adding the kynuramine substrate solution to all wells.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 316 nm over time (e.g., every minute for 15-30 minutes). The product of kynuramine oxidation, 4-hydroxyquinoline, has a maximum absorbance at this wavelength.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Signaling Pathway and Experimental Workflow Visualizations

4.1. Signaling Pathway of MAO-A Inhibition

The following diagram illustrates the general mechanism of MAO-A inhibition, which leads to an increase in the levels of key neurotransmitters.

Caption: General signaling pathway of MAO-A inhibition by this compound.

4.2. Experimental Workflow for this compound MAO Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for assessing the MAO inhibitory potential of this compound.

Caption: Experimental workflow for determining the IC50 of this compound for MAO-A.

Discussion and Future Directions

The current evidence suggests that this compound is a moderately potent inhibitor of MAO-A. However, to fully understand its therapeutic potential and guide further drug development, several key areas need to be addressed:

-

Selectivity: The inhibitory activity of this compound against MAO-B must be determined to establish its selectivity profile. A highly selective MAO-A inhibitor would have a different therapeutic application than a non-selective or MAO-B selective inhibitor.

-

Reversibility and Kinetics: Studies to determine whether this compound is a reversible or irreversible inhibitor are crucial. This, along with the determination of the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), will provide a more detailed understanding of its mechanism of action.

-

In Vivo Efficacy: While early studies showed some in vivo effects, more rigorous preclinical studies are needed to correlate its MAO inhibitory activity with behavioral outcomes in relevant animal models.

-

Molecular Modeling: Molecular docking and simulation studies of this compound with both MAO-A and MAO-B would provide valuable insights into its binding mode and could guide the design of more potent and selective analogs.

Conclusion

This compound represents a natural product scaffold with potential for development as a monoamine oxidase inhibitor. The existing data points towards a preferential, though moderately potent, inhibition of MAO-A. The comprehensive characterization of its inhibitory profile, including selectivity, reversibility, and kinetic parameters, is essential for advancing our understanding of its mechanism of action and for unlocking its full therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for future research in this area.

References

- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of kynuramine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Pimprinine Alkaloid

Executive Summary: Pimprinine, a naturally occurring indole alkaloid first isolated from Streptomyces pimprina, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. Exhibiting a diverse and potent range of biological activities, this compound and its derivatives have been investigated for their anticancer, antimicrobial, neuropharmacological, and hemostatic properties. This technical guide provides an in-depth overview of the multifaceted biological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action to support researchers, scientists, and drug development professionals in harnessing its therapeutic potential.

Introduction

This compound is a heterocyclic natural product characterized by a 5-(1H-indol-3-yl)oxazole core structure. Originally discovered in the culture filtrates of Streptomyces pimprina, it belongs to a broader family of related alkaloids that demonstrate a wide array of biological effects.[1] Its unique structure has made it a valuable lead compound for the synthesis of novel derivatives with enhanced potency and specificity. This guide will systematically explore the primary biological activities attributed to this compound and its analogues.

Anticancer and Cytotoxic Activities

This compound and its dimeric forms have demonstrated notable antiproliferative and cytotoxic effects against a panel of human cancer cell lines. This activity establishes its potential as a scaffold for the development of novel oncologic agents.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound derivatives has been quantified using half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Dimeric Pimprinines (A-D) | MCF-7 | Breast Adenocarcinoma | 13.8 - 18.2 | [2] |

| SMMC-7721 | Hepatocellular Carcinoma | 25.2 (Cmpd. 3) | [2] | |

| Various¹ | Leukemia, Lung, Colon | 12.7 - 30.7 | [2] | |

| Cisplatin (Control) | MCF-7 | Breast Adenocarcinoma | 26.8 | [2] |

| ¹Includes HL-60 (Leukemia), A-549 (Lung Cancer), and SW-480 (Colon Carcinoma). |

Experimental Protocol: Cytotoxicity (MTT Assay)

The determination of cytotoxic activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity.[3][4][5]

-

Cell Culture: Human cancer cells (e.g., MCF-7, A-549) are seeded into 96-well microplates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The culture medium is aspirated from the wells and replaced with medium containing the test compound. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for an additional 48-72 hours.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting the viability percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization: Cytotoxicity Assay Workflow

Antimicrobial Activities

This compound exhibits broad-spectrum antimicrobial properties, with demonstrated efficacy against various pathogenic fungi and bacteria, including drug-resistant strains.

Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

| Organism | Type | MIC (µg/mL) | Reference |

| Paecilomyces variotii | Fungus | 1.0 | |

| Candida albicans | Fungus | 1.5 | |

| Sarcina lutea | Bacterium | 2.5 | |

| Mycobacterium tuberculosis | Bacterium | 25.0 |

Note: Data for this table was compiled from a general product description citing older literature; specific primary sources for these exact values were not retrieved in the search.

Derivatives of this compound have also shown potent antifungal activity against major plant pathogens, with some compounds demonstrating EC₅₀ values superior to commercial fungicides like Azoxystrobin and Boscalid.[1][8]

Proposed Mechanisms of Action

While the precise mechanisms are still under investigation, molecular docking studies have provided valuable insights. For antifungal activity, derivatives of this compound are proposed to target essential cellular processes:

-

Inhibition of Leucyl-tRNA Synthetase: By binding to this enzyme, the alkaloid can prevent the attachment of leucine to its tRNA, thereby halting protein synthesis.[1][8] This mechanism is similar to that of the antifungal agent AN2690.[9]

-

Inhibition of Succinate Dehydrogenase (SDH): Targeting SDH (Complex II) in the mitochondrial electron transport chain disrupts cellular respiration and energy production, leading to fungal cell death.

Visualization: Proposed Antifungal Mechanisms

Experimental Protocol: Mycelial Growth Inhibition Assay

This method is widely used to evaluate the in vitro antifungal activity of compounds against filamentous fungi.[10][11]

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten (approx. 45-50°C), the this compound compound, dissolved in a suitable solvent like DMSO, is added to achieve the desired final concentrations. The amended agar is then poured into sterile Petri dishes.

-

Fungal Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus (e.g., Alternaria solani, Gibberella zeae) and placed in the center of the PDA plate.[12]

-

Incubation: Plates are incubated at an optimal temperature (e.g., 25°C) for several days, until the mycelium in the control plate (containing only the solvent) has reached the edge of the plate.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions for each plate.

-

Analysis: The percentage of mycelial growth inhibition (MGI) is calculated using the formula: MGI (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Neuropharmacological Activities

This compound has demonstrated significant activity within the central nervous system, primarily as an anticonvulsant and an inhibitor of monoamine oxidase.

Monoamine Oxidase (MAO) Inhibition

This compound inhibits the enzyme monoamine oxidase (MAO), which is responsible for the degradation of key neurotransmitters like serotonin.[8] This inhibition leads to an increase in the synaptic concentration of these neurotransmitters.

Quantitative Data: Neuropharmacological Efficacy

| Activity | Parameter | Value | Reference |

| MAO Inhibition | IC₅₀ (vs. Serotonin deamination) | 48 µM | |

| Anticonvulsant | Effective Dose (in mice) | 80 mg/kg |

Note: Data for this table was compiled from a general product description citing older literature; specific primary sources for these exact values were not retrieved in the search.

Visualization: MAO Inhibition Mechanism

Experimental Protocol: In Vitro MAO Activity Assay

This fluorometric assay measures the activity of MAO by detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[13][14]

-

Sample Preparation: A source of MAO enzyme, such as recombinant human MAO-A or MAO-B or tissue homogenates (e.g., brain mitochondria), is prepared in an appropriate assay buffer.

-

Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound (or a control inhibitor like Clorgyline for MAO-A) for a defined period (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: A reaction mix is prepared containing a substrate (e.g., Tyramine), a probe (e.g., Amplex Red), and horseradish peroxidase (HRP). This mix is added to the wells to start the reaction. MAO oxidizes the substrate, producing H₂O₂. HRP then uses the H₂O₂ to convert the probe into its fluorescent analogue (resorufin).

-

Measurement: The plate is incubated for 30-60 minutes at 25-37°C, and fluorescence is measured kinetically using a microplate reader (Ex/Em = ~535/587 nm).

-

Analysis: The rate of fluorescence increase is proportional to MAO activity. The IC₅₀ value for this compound is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Hemostatic and Vascular Activities

This compound has been shown to interfere with hemostasis by inhibiting platelet aggregation, a critical step in thrombus formation.

Antiplatelet Aggregation

The alkaloid effectively inhibits the aggregation of rabbit platelets induced by agonists such as arachidonic acid and collagen. This activity is attributed to its ability to block the synthesis of thromboxane A₂ (TXA₂), a potent platelet activator.[15]

Quantitative Data: Antiplatelet Efficacy

| Inducing Agent | Activity | IC₅₀ (µg/mL) | Reference |

| Arachidonic Acid | Platelet Aggregation | 3.0 | |

| Collagen | Platelet Aggregation | 25.0 | |

| Arachidonic Acid | TXA₂ Synthesis | 6.0 |

Note: Data for this table was compiled from a general product description citing older literature; specific primary sources for these exact values were not retrieved in the search.

Visualization: Inhibition of Thromboxane A₂ Pathway

Experimental Protocol: In Vitro Platelet Aggregation Assay

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[16][17]

-

Blood Collection: Whole blood is drawn from a healthy donor into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells.[18]

-

PPP Preparation: A portion of the remaining blood is centrifuged at a high speed (e.g., 2,500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used to set the baseline (100% light transmission).

-

Assay Procedure: A sample of PRP is placed in a cuvette with a stir bar inside an aggregometer, which is maintained at 37°C. The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).

-

Inhibition Test: The PRP is pre-incubated with this compound or a vehicle control for a short period (e.g., 2-5 minutes).

-

Aggregation Induction: An agonist (e.g., arachidonic acid or collagen) is added to the cuvette to induce aggregation. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.[19]

-

Data Analysis: The change in light transmission is recorded over time. The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to that of the vehicle control. IC₅₀ values are determined from a dose-response curve.

Summary and Future Directions

This compound is a versatile alkaloid with a robust profile of biological activities, including significant anticancer, antimicrobial, neuropharmacological, and antiplatelet effects. The quantitative data underscore its potency, and preliminary mechanistic studies provide a foundation for further investigation.

Future research should focus on:

-

Mechanism Elucidation: Detailed investigation into the specific signaling pathways modulated by this compound in cancer cells to understand its mode of cytotoxic action.

-

In Vivo Studies: Translating the promising in vitro results into animal models to assess efficacy, pharmacokinetics, and safety for all identified biological activities.

-

Structural Optimization: Continuing the design and synthesis of novel this compound analogues to enhance target specificity, improve potency, and reduce potential off-target effects.

-

Antiviral Scope: Expanding antiviral testing beyond plant viruses to evaluate its potential against human viral pathogens.

The diverse bioactivities of this compound make it an exceptionally promising scaffold for the development of new therapeutics to address a range of critical diseases.

References

- 1. Discovery of Novel this compound and Streptochlorin Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimeric this compound Alkaloids From Soil-Derived Streptomyces sp. NEAU-C99 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Study of Lavandula dentata, Salvia rosmarinus, and Cymbopogon citratus essential oils profile and antifungal activity of their mixture against the gray mold Botrytis cinerea [frontiersin.org]

- 12. Synthesis and fungicidal activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abcam.cn [abcam.cn]

- 14. resources.bio-techne.com [resources.bio-techne.com]

- 15. Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of Pimprinine and Streptochlorin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activities of the indole alkaloids pimprinine and streptochlorin. Both compounds, primarily produced by actinomycetes of the genus Streptomyces, have garnered significant interest in the scientific community for their diverse pharmacological properties, including antifungal, anti-inflammatory, and antiproliferative activities. This document details quantitative data on their production, experimental protocols for their isolation, and the signaling pathways through which they exert their biological effects.

Natural Sources and Production Yields

This compound and streptochlorin are secondary metabolites produced by various species of Streptomyces, a genus of Gram-positive bacteria predominantly found in soil and marine environments.[1][2] The production of these compounds is influenced by the specific strain, fermentation conditions, and nutritional composition of the culture medium.

This compound

This compound was first isolated from the culture filtrates of Streptomyces pimprina.[2] It has since been identified in other Streptomyces species, including soil-derived strains like Streptomyces sp. NEAU-C99 and Streptomyces griseocarneus.[3][4] While precise fermentation yields from various native producers are not always extensively reported in the literature, biotransformation and synthetic approaches have also been explored.

Streptochlorin

Streptochlorin was originally isolated from a marine-derived Streptomyces species.[2] It has also been found in other marine and soil-dwelling Streptomyces, such as Streptomyces sp. SYYLWHS-1-4.[5] The optimization of fermentation conditions has been shown to significantly enhance the yield of streptochlorin.

Quantitative Data on Production

The following tables summarize the available quantitative data on the production of this compound and streptochlorin from various Streptomyces species.

| Compound | Producing Organism | Environment | Fermentation Volume | Crude Extract Yield | Purified Compound Yield | Reference |

| This compound Alkaloids | Streptomyces sp. NEAU-C99 | Soil | 25 L | 11.0 g | Dithis compound A: 2.2 mgDithis compound B: 2.6 mgDithis compound C: 2.3 mgDithis compound D: 2.0 mg(±)-Pimprinol D: Not specifiedPimprinone A: Not specifiedthis compound: Not specified | [3] |

| Streptochlorin | Streptomyces sp. SYYLWHS-1-4 | Marine Sediment | Not Specified | 300 mg | 16.5 mg (>95% purity) | [5] |

| Streptochlorin | Streptomyces sp. SYYLWHS-1-4 | Marine Sediment | Not Specified | Not Specified | 3.37 mg/L (Optimized) | [6] |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound and streptochlorin from bacterial cultures typically involve solvent extraction followed by various chromatographic techniques. Below are detailed methodologies adapted from published literature.

Isolation of this compound Alkaloids from Streptomyces sp. NEAU-C99

This protocol is based on the methodology described by Yu et al. (2020).[3]

1. Fermentation:

-

Grow Streptomyces sp. NEAU-C99 on ISP3 agar plates for 7 days at 28°C.

-

Inoculate into 250 mL baffled Erlenmeyer flasks containing 50 mL of sterile seed medium (Tryptone Soy Broth, 30 g/L).

-

Cultivate for 2 days at 30°C on a rotary shaker at 200 rpm.

-

Use the seed culture to inoculate a 25 L fermentation vessel and incubate for a specified period to allow for the production of this compound alkaloids.

2. Extraction:

-

Centrifuge the fermentation broth (25 L) at 4,000 rpm for 20 minutes to separate the supernatant and mycelia.

-

Extract the supernatant three times with an equal volume of ethyl acetate (EtOAc).

-

Evaporate the combined EtOAc extracts in vacuo to obtain a crude extract.

-

Extract the mycelia three times with methanol (MeOH).

-

Concentrate the MeOH extract in vacuo to remove the solvent, and then extract the resulting aqueous concentrate three times with EtOAc.

-

Combine the crude extracts from the supernatant and mycelia after confirming their similarity by HPLC and TLC.

3. Purification:

-

Subject the combined crude extract (11.0 g) to silica gel column chromatography, eluting with a gradient of petroleum ether/EtOAc.

-

Further purify the resulting fractions using semi-preparative HPLC with a C18 column and a suitable gradient of acetonitrile in water to isolate the individual this compound alkaloids.

Isolation of Streptochlorin from Streptomyces sp. SYYLWHS-1-4

This protocol is based on the methodology described by Li et al. (2016).[5]

1. Fermentation (Optimized Conditions):

-

Prepare a fermentation medium containing: yeast extract (1.889 g/L), soluble starch (8.636 g/L), K₂HPO₄ (0.359 g/L), CaCl₂ (2.5 g/L), MgSO₄ (0.625 g/L), and marine salt (25 g/L).

-

Adjust the initial pH to 7.0.

-

Inoculate with Streptomyces sp. SYYLWHS-1-4 and incubate at 27.5°C for 11 days.

2. Extraction:

-

After fermentation, obtain the culture broth and extract it with an appropriate organic solvent such as ethyl acetate to yield a crude extract.

3. Purification using High-Speed Counter-Current Chromatography (HSCCC):

-

Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (9:0.8:5:5, v/v/v/v).

-

Dissolve the crude sample (300 mg) in a suitable volume of the solvent mixture.

-

Perform preparative HSCCC separation to obtain purified streptochlorin (16.5 mg with >95% purity).

Signaling Pathways and Mechanisms of Action

This compound and streptochlorin exhibit a range of biological activities by modulating specific cellular signaling pathways. The following sections describe the known mechanisms of action and provide corresponding diagrams generated using the DOT language for Graphviz.

Anti-inflammatory Action of Streptochlorin via the TRIF-Dependent Pathway

Streptochlorin has been shown to exert anti-inflammatory effects by inhibiting the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway, which is activated by lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4).

Caption: Streptochlorin inhibits the TRIF-dependent signaling pathway.

Apoptosis Induction by Streptochlorin through a ROS-Mediated Mitochondrial Pathway

Streptochlorin can induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the caspase cascade.[7]

Caption: ROS-mediated mitochondrial apoptosis induced by streptochlorin.

Proposed Antifungal Mechanism via Inhibition of Leucyl-tRNA Synthetase

Molecular docking studies suggest that derivatives of this compound and streptochlorin may exert their antifungal activity by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in fungi.[6]

Caption: Inhibition of leucyl-tRNA synthetase by this compound/streptochlorin.

Conclusion

This compound and streptochlorin, natural products from Streptomyces, represent promising lead compounds for the development of new therapeutic agents. This guide has provided a detailed overview of their natural sources, quantitative production data, and methodologies for their isolation. Furthermore, the elucidation of their mechanisms of action, particularly the anti-inflammatory and apoptotic pathways of streptochlorin and the potential antifungal target for both compounds, offers a solid foundation for further research and drug development efforts. The provided experimental protocols and pathway diagrams serve as valuable resources for scientists in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel this compound and Streptochlorin Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimeric this compound Alkaloids From Soil-Derived Streptomyces sp. NEAU-C99 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Preparation of Streptochlorin from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Preparation of Streptochlorin from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial ROS and the Effectors of the Intrinsic Apoptotic Pathway in Aging Cells: The Discerning Killers! - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Initial Screening of Pimprinine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimprinine, an indole alkaloid first isolated from Streptomyces pimprina, is the parent compound of a growing family of natural and synthetic derivatives that have demonstrated a wide spectrum of biological activities.[1] This technical guide provides an in-depth overview of the initial screening of this compound's bioactivity, focusing on its anticancer, antifungal, antiviral, and enzyme inhibitory properties. The document is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data for comparative analysis, and visualizing the potential signaling pathways involved in its mechanism of action.

Anticancer Activity

The cytotoxic potential of this compound and its analogues has been evaluated against a variety of human cancer cell lines. The primary screening method for assessing this activity is typically a cell viability assay, such as the MTT or Sulforhodamine B (SRB) assay.

Quantitative Anticancer Data

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound and its derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dithis compound A | MCF-7 (Breast adenocarcinoma) | 18.2 | [1] |

| Dithis compound B | MCF-7 (Breast adenocarcinoma) | 13.8 | [1] |

| Dithis compound C | SMMC-7721 (Hepatocellular carcinoma) | 25.2 | [1] |

| Dithis compound D | MCF-7 (Breast adenocarcinoma) | 15.6 | [1] |

| This compound Analogue 47 | CCRF-CEM (Leukemia) | 1.88 | [2] |

| This compound Analogue 47 | MOLT-4 (Leukemia) | 1.92 | [2] |

| Oxazepine Derivative 5b | CaCo-2 (Colorectal adenocarcinoma) | 39.6 | [3] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound/derivative stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or its derivatives and incubate for a further 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

References

- 1. Discovery of Novel this compound and Streptochlorin Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Pimprinine: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal spectrum of activity for the natural product pimprinine. While research has heavily focused on the enhanced efficacy of its synthetic derivatives, this document consolidates the available data on the parent compound and its analogues, offering insights into its potential as an antifungal agent. This guide adheres to stringent data presentation and visualization requirements to facilitate advanced research and development.

Core Antifungal Activity

This compound, an indole alkaloid originally isolated from Streptomyces pimprina, has demonstrated notable antifungal properties, primarily against a range of phytopathogenic fungi.[1] While extensive quantitative data in the form of Minimum Inhibitory Concentrations (MICs) for the parent compound are limited in publicly available literature, the existing research consistently indicates its fungistatic or fungicidal potential. The majority of in-depth studies have transitioned to evaluating more potent synthetic derivatives of this compound.

Quantitative Data on this compound and a Key Derivative

Due to the limited availability of a broad range of MIC values for this compound, the following table includes available data for the parent compound and a well-studied, more active ring-opened derivative (Compound 3o) to provide a comparative perspective on its antifungal efficacy.

| Fungal Species | This compound MIC (µg/mL) | Compound 3o EC₅₀ (µg/mL) | Reference Fungi Type |

| Alternaria solani | Data not available | 6.2255 | Plant Pathogen |

| Rhizoctonia solani | Data not available | 0.6969 | Plant Pathogen |

| Botrytis cinerea | Data not available | - | Plant Pathogen |

| Gibberella zeae | Data not available | - | Plant Pathogen |

| Pythium dissimile | Data not available | - | Plant Pathogen |

| Botryotinia fuckeliana | Data not available | - | Plant Pathogen |

Note: The lack of extensive MIC data for this compound is a notable gap in the current body of research, with most studies focusing on the improved activity of its derivatives. EC₅₀ values for Compound 3o are provided as a proxy for the potential of the this compound scaffold.

Experimental Protocols

The primary method utilized in the cited literature to assess the antifungal activity of this compound and its derivatives is the mycelium growth rate method . This assay provides a direct measure of a compound's ability to inhibit the vegetative growth of filamentous fungi.

Detailed Methodology: Mycelium Growth Rate Assay

1. Fungal Strains and Culture Conditions:

- The fungal species of interest (e.g., Alternaria solani, Rhizoctonia solani) are obtained from a reputable culture collection.

- Fungi are maintained on Potato Dextrose Agar (PDA) slants at 4°C and sub-cultured onto fresh PDA plates prior to the assay.

- Incubation is typically carried out at 25-28°C for 5-7 days, or until sufficient mycelial growth is observed.

2. Preparation of Test Compounds:

- This compound or its derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution of known concentration.

- Serial dilutions of the stock solution are prepared to achieve the desired final test concentrations.

3. Assay Procedure:

- A poisoned food technique is employed. An appropriate volume of the test compound solution is mixed with molten PDA to achieve the final desired concentration. The final concentration of the solvent (e.g., DMSO) should be non-inhibitory to fungal growth (typically ≤1% v/v).

- The PDA mixed with the test compound is poured into sterile Petri dishes and allowed to solidify.

- A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of the agar plate containing the test compound.

- Control plates are prepared using the solvent without the test compound.

- The plates are incubated at 25-28°C for a period determined by the growth rate of the fungus (typically 48-96 hours), or until the mycelium in the control plate reaches the edge of the dish.

4. Data Analysis:

- The diameter of the fungal colony is measured in two perpendicular directions.

- The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible mycelial growth.

- The half-maximal effective concentration (EC₅₀) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow: Mycelium Growth Rate Assay

Caption: Workflow for the mycelium growth rate assay.

Proposed Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Caption: Inhibition of protein synthesis via LRS.

Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase

Caption: Disruption of cellular respiration via SDH.

References

Unveiling the Antiviral Potential of Pimprinine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimprinine, an oxazole alkaloid originally isolated from Streptomyces pimprina, and its synthetic and natural analogs have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the antiviral properties of this compound and its key analogs, namely Pimprinethine, WS-30581 A, and WS-30581 B. We delve into their efficacy against a range of viruses, elucidate the current understanding of their mechanism of action, detail the experimental protocols for their evaluation, and present the quantitative data in a clear, comparative format. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.

Antiviral Activity: Quantitative Analysis

The antiviral efficacy of this compound and its analogs has been evaluated against several human and plant viruses. The following tables summarize the key quantitative data from these studies, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial measure of a compound's therapeutic window.

Table 1: Antiviral Activity against Human Viruses [1]

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| This compound | Enterovirus 71 (EV71) | RD | 89 | >1400 | >16 |

| Adenovirus 7 (ADV-7) | HeLa | >100 | >1000 | - | |

| Coxsackievirus B3 (CVB3) | Vero | >100 | >1000 | - | |

| Herpes Simplex Virus 1 (HSV-1) | Vero | >100 | >1000 | - | |

| Influenza A Virus (H1N1) | MDCK | >100 | >1000 | - | |

| Pimprinethine | Enterovirus 71 (EV71) | RD | 35 | 850 | 24 |

| Adenovirus 7 (ADV-7) | HeLa | 15 | 750 | 50 | |

| Coxsackievirus B3 (CVB3) | Vero | 45 | 750 | 17 | |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 60 | 750 | 13 | |

| Influenza A Virus (H1N1) | MDCK | >100 | 750 | - | |

| WS-30581 A | Enterovirus 71 (EV71) | RD | 16 | 370 | 23 |

| Adenovirus 7 (ADV-7) | HeLa | 10 | 350 | 35 | |

| Coxsackievirus B3 (CVB3) | Vero | 28 | 350 | 13 | |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 42 | 350 | 8 | |

| Influenza A Virus (H1N1) | MDCK | 85 | 350 | 4 | |

| WS-30581 B | Enterovirus 71 (EV71) | RD | 11 | 230 | 21 |

| Adenovirus 7 (ADV-7) | HeLa | 8 | 210 | 26 | |

| Coxsackievirus B3 (CVB3) | Vero | 22 | 210 | 10 | |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 35 | 210 | 6 | |

| Influenza A Virus (H1N1) | MDCK | 70 | 210 | 3 | |

| Ribavirin | Enterovirus 71 (EV71) | RD | 102 | >1200 | >12 |

| Adenovirus 7 (ADV-7) | HeLa | 75 | >1000 | >13 | |

| Coxsackievirus B3 (CVB3) | Vero | 95 | >1000 | >11 | |

| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Vero | 5 | >1000 | >200 |

| Amantadine | Influenza A Virus (H1N1) | MDCK | 10 | >500 | >50 |

Data presented as mean values from at least three independent experiments. RD: Human Rhabdomyosarcoma cells; HeLa: Human cervical cancer cells; Vero: African green monkey kidney epithelial cells; MDCK: Madin-Darbey Canine Kidney cells.

Table 2: Antiviral Activity against Tobacco Mosaic Virus (TMV) [2][3]

| Compound | Concentration (µg/mL) | Inactivation Activity (%) |

| This compound Analog 5l | 500 | 58.3 |

| This compound Analog 9h | 500 | 55.1 |

| This compound Analog 10h | 500 | 54.7 |

| Ningnanmycin (Control) | 500 | 52.6 |

| Ribavirin (Control) | 500 | 45.2 |

Activity measured against TMV in Nicotiana glutinosa leaves.

Mechanism of Antiviral Action

Current research indicates that this compound analogs, particularly Pimprinethine, WS-30581 A, and WS-30581 B, exert their antiviral effects against Enterovirus 71 (EV71) by targeting the early stages of the viral replication cycle.[1][4] Specifically, these compounds have been shown to inhibit viral RNA synthesis and subsequent viral protein production.[1] The precise molecular targets within these processes are yet to be fully elucidated. It is hypothesized that the mechanism of action against other susceptible viruses, such as Adenovirus 7, may be similar.[1][4]

The following diagram illustrates the proposed general mechanism of action for this compound analogs against EV71.

Caption: Proposed mechanism of action of this compound analogs against EV71.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antiviral properties of this compound and its analogs.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for assessing the ability of a compound to protect cells from virus-induced death.

References

- 1. Antiviral effects against EV71 of this compound and its derivatives isolated from Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Small Molecule Targeting IRES Domain Inhibits Enterovirus 71 Replication via an Allosteric Mechanism that Stabilizes a Ternary Complex [scholars.duke.edu]

- 3. Prunin suppresses viral IRES activity and is a potential candidate for treating enterovirus A71 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral effects against EV71 of this compound and its derivatives isolated from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Pimprinine: A Technical Guide to a Promising Lead Compound in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction